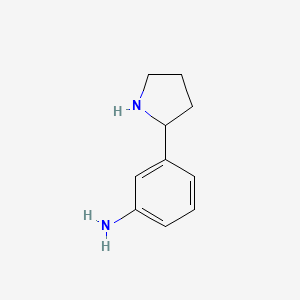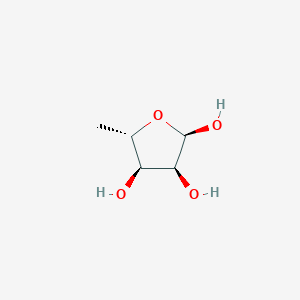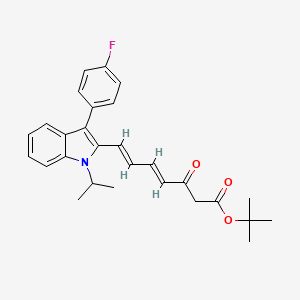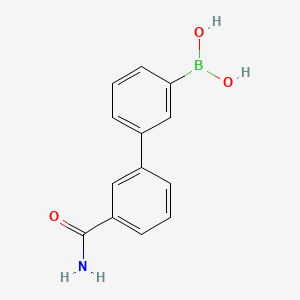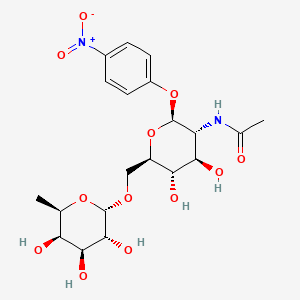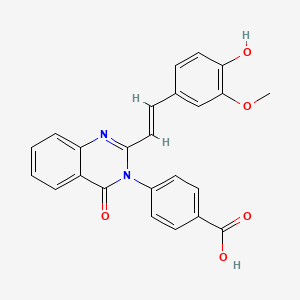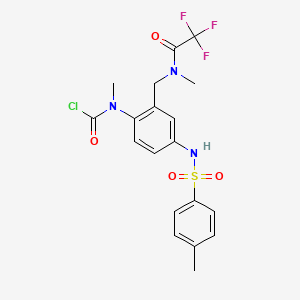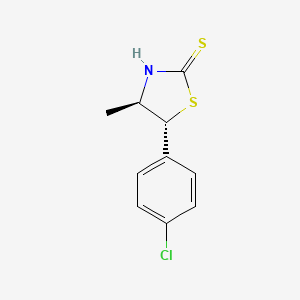
5-Bromo-6,7-demethylenedeoxypodophyllotoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is a derivative of 6,7-Demethylenedeoxypodophyllotoxin, which itself is a metabolite of 4-Deoxypodophyllotoxin. 4-Deoxypodophyllotoxin is a medicinal herb product isolated from Anthriscus sylvestris Hoffm
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin typically involves the bromination of 6,7-Demethylenedeoxypodophyllotoxin. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Bromo-6,7-demethylenedeoxypodophyllotoxin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
5-Bromo-6,7-demethylenedeoxypodophyllotoxin has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
- 6,7-Demethylenedeoxypodophyllotoxin
- 4-Deoxypodophyllotoxin
- Podophyllotoxin
Uniqueness
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .
特性
分子式 |
C21H21BrO7 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
(3aR,9R,9aR)-5-bromo-6,7-dihydroxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H21BrO7/c1-26-14-5-9(6-15(27-2)20(14)28-3)16-11-7-13(23)19(24)18(22)12(11)4-10-8-29-21(25)17(10)16/h5-7,10,16-17,23-24H,4,8H2,1-3H3/t10-,16+,17-/m0/s1 |
InChIキー |
LAZVAOGUDDOIMH-HKJPBSJPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


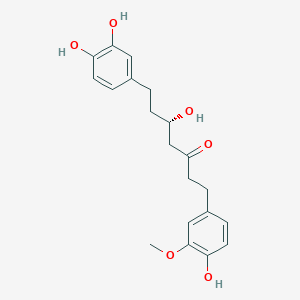
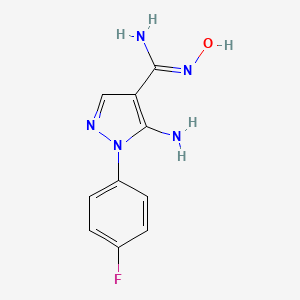
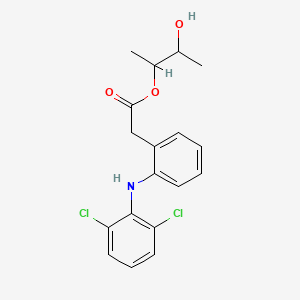
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
